molecular formula C25H21N3O3 B11381387 3-(4-methoxyphenyl)-2-[(5-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)methyl]quinazolin-4(3H)-one

3-(4-methoxyphenyl)-2-[(5-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)methyl]quinazolin-4(3H)-one

Cat. No.: B11381387
M. Wt: 411.5 g/mol
InChI Key: GWEUVQFWBXAGEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-methoxyphenyl)-2-[(5-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)methyl]quinazolin-4(3H)-one is a complex organic compound that belongs to the quinazolinone class. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenyl)-2-[(5-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)methyl]quinazolin-4(3H)-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Quinazolinone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Methoxyphenyl Group: This step might involve electrophilic aromatic substitution reactions.

    Attachment of the Indole Derivative: This can be done through coupling reactions, such as Suzuki or Heck coupling, under specific conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled temperatures, and pressures, as well as purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyphenyl group.

    Reduction: Reduction reactions might target the quinazolinone core or the indole derivative.

    Substitution: Various substitution reactions can occur, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, copper iodide.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinazolinone derivatives with additional oxygen-containing functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

Biologically, quinazolinone derivatives are often studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds.

Medicine

In medicine, compounds similar to 3-(4-methoxyphenyl)-2-[(5-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)methyl]quinazolin-4(3H)-one are investigated for their therapeutic potential in treating various diseases, including cancer and infectious diseases.

Industry

Industrially, these compounds might be used in the development of pharmaceuticals, agrochemicals, and dyes.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, quinazolinone derivatives exert their effects by interacting with specific enzymes or receptors, thereby modulating biological pathways. For example, they might inhibit kinase enzymes, leading to the disruption of cell signaling pathways involved in cancer progression.

Comparison with Similar Compounds

Similar Compounds

    4(3H)-Quinazolinone: A simpler analog with similar core structure.

    Indole-2-carboxylic acid derivatives: Compounds with similar indole moiety.

    Methoxyphenyl derivatives: Compounds with similar aromatic substitution patterns.

Uniqueness

What sets 3-(4-methoxyphenyl)-2-[(5-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)methyl]quinazolin-4(3H)-one apart is its unique combination of functional groups, which might confer distinct biological activities and synthetic utility.

Properties

Molecular Formula

C25H21N3O3

Molecular Weight

411.5 g/mol

IUPAC Name

3-(4-methoxyphenyl)-2-[(5-methyl-2-oxo-1,3-dihydroindol-3-yl)methyl]quinazolin-4-one

InChI

InChI=1S/C25H21N3O3/c1-15-7-12-22-19(13-15)20(24(29)27-22)14-23-26-21-6-4-3-5-18(21)25(30)28(23)16-8-10-17(31-2)11-9-16/h3-13,20H,14H2,1-2H3,(H,27,29)

InChI Key

GWEUVQFWBXAGEX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)NC(=O)C2CC3=NC4=CC=CC=C4C(=O)N3C5=CC=C(C=C5)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.